2-({5-[4-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[4-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a complex organic compound featuring a unique combination of functional groups, including an azepane ring, a sulfonyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[4-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a dearomative ring expansion of nitroarenes, mediated by blue light at room temperature, followed by hydrogenolysis.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Construction of the Oxadiazole Ring: The 1,3,4-oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structural features suggest potential as a pharmacophore in drug design. The azepane ring and oxadiazole moiety are known to exhibit biological activity, making this compound a candidate for further pharmacological studies.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in targeting specific enzymes or receptors due to the presence of the sulfonyl and oxadiazole groups.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism by which 2-({5-[4-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions facilitated by its functional groups. The sulfonyl group can act as a hydrogen bond acceptor, while the oxadiazole ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
2-({5-[4-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide: Similar structure but with a piperidine ring instead of an azepane ring.
2-({5-[4-(morpholine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide: Contains a morpholine ring, offering different electronic and steric properties.
Uniqueness
The presence of the azepane ring in 2-({5-[4-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide distinguishes it from similar compounds, potentially offering unique biological activity and reactivity due to the larger ring size and different conformational flexibility.
Properties
IUPAC Name |
2-[[5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c17-14(21)11-25-16-19-18-15(24-16)12-5-7-13(8-6-12)26(22,23)20-9-3-1-2-4-10-20/h5-8H,1-4,9-11H2,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKWBTSFGCRWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN=C(O3)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.